molecular formula C11H8ClN3O B11178710 2-chloro-N,N-bis(cyanomethyl)benzamide

2-chloro-N,N-bis(cyanomethyl)benzamide

Cat. No.: B11178710
M. Wt: 233.65 g/mol
InChI Key: OGSINZYZKRKSPS-UHFFFAOYSA-N
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Description

2-chloro-N,N-bis(cyanomethyl)benzamide is an organic compound with the molecular formula C11H8ClN3O. It is a derivative of benzamide, characterized by the presence of a chlorine atom at the second position of the benzene ring and two cyanomethyl groups attached to the nitrogen atom of the amide group. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N,N-bis(cyanomethyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with bis(cyanomethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N,N-bis(cyanomethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Products include substituted benzamides with different functional groups replacing the chlorine atom.

    Hydrolysis: Products include 2-chlorobenzoic acid and bis(cyanomethyl)amine.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N,N-bis(cyanomethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N,N-bis(cyanomethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyanomethyl groups and the chlorine atom can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N,N-dimethylbenzamide: Similar structure but with dimethyl groups instead of cyanomethyl groups.

    2-chloro-N,N-bis(ethyl)benzamide: Similar structure but with ethyl groups instead of cyanomethyl groups.

    2-chloro-N,N-bis(methyl)benzamide: Similar structure but with methyl groups instead of cyanomethyl groups.

Uniqueness

2-chloro-N,N-bis(cyanomethyl)benzamide is unique due to the presence of cyanomethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can participate in various chemical reactions and interactions, making the compound versatile for different applications.

Properties

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

2-chloro-N,N-bis(cyanomethyl)benzamide

InChI

InChI=1S/C11H8ClN3O/c12-10-4-2-1-3-9(10)11(16)15(7-5-13)8-6-14/h1-4H,7-8H2

InChI Key

OGSINZYZKRKSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC#N)CC#N)Cl

Origin of Product

United States

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